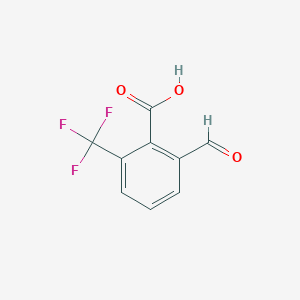

2-Formyl-6-(trifluoromethyl)benzoic acid

CAS No.:

Cat. No.: VC3227267

Molecular Formula: C9H5F3O3

Molecular Weight: 218.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5F3O3 |

|---|---|

| Molecular Weight | 218.13 g/mol |

| IUPAC Name | 2-formyl-6-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C9H5F3O3/c10-9(11,12)6-3-1-2-5(4-13)7(6)8(14)15/h1-4H,(H,14,15) |

| Standard InChI Key | VENFMNSWUVTNRJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)C(F)(F)F)C(=O)O)C=O |

Introduction

Basic Chemical Characteristics

2-Formyl-6-(trifluoromethyl)benzoic acid is an aromatic compound with the molecular formula C9H5F3O3 and a molecular weight of 218.13 g/mol . The compound's structure features a benzoic acid core with two key functional groups: a formyl (aldehyde) group at the 2-position and a trifluoromethyl group at the 6-position. This arrangement creates a highly functionalized benzoic acid derivative with specific chemical properties.

The systematic IUPAC name for this compound is 2-formyl-6-(trifluoromethyl)benzoic acid, which accurately describes its structural components . In the chemical registry system, it is identified by CAS number 1289156-92-8 and MDL number MFCD28357173 . The compound is typically available at a purity of approximately 95% for research and industrial applications.

Structural Features

The compound's structural representation can be described by the SMILES notation: O=CC1=C(C(=O)O)C(C(F)(F)F)=CC=C1 . This notation indicates the presence of:

-

A carboxylic acid group (-COOH)

-

An aldehyde group (-CHO)

-

A trifluoromethyl group (-CF3)

All these functional groups are attached to a benzene ring in specific positions, creating a molecule with unique electronic and steric properties. The trifluoromethyl group, with its strong electron-withdrawing character, significantly influences the reactivity of the compound, particularly in relation to the nearby carboxylic acid and formyl groups.

Physical Properties

While specific physical property data for 2-Formyl-6-(trifluoromethyl)benzoic acid is limited in the provided search results, several properties can be inferred based on its structure and comparison with related compounds. As a substituted benzoic acid, it likely exists as a crystalline solid at room temperature, with physical characteristics influenced by its functional groups.

The presence of the trifluoromethyl group typically enhances lipophilicity while reducing hydrogen bonding potential compared to non-fluorinated analogs. This functional group often improves a compound's metabolic stability and membrane permeability, properties that are particularly relevant for drug development applications.

Chemical Reactivity

The reactivity of 2-Formyl-6-(trifluoromethyl)benzoic acid is governed by its three main functional groups, each offering distinct reaction pathways.

Carboxylic Acid Reactivity

The carboxylic acid group can participate in typical reactions including:

-

Esterification with alcohols

-

Amide formation with amines

-

Reduction to primary alcohols

-

Conversion to acid chlorides for enhanced reactivity

Aldehyde Reactivity

The formyl group provides opportunities for numerous transformations:

-

Reduction to primary alcohols

-

Oxidation to carboxylic acids

-

Aldol condensations

-

Schiff base formation with amines

-

Wittig reactions for carbon chain extension

Analytical Characterization

Analytical characterization of 2-Formyl-6-(trifluoromethyl)benzoic acid would typically involve several complementary techniques to confirm its structure and purity.

Spectroscopic Analysis

Key spectroscopic features likely include:

-

NMR Spectroscopy:

-

1H NMR: Distinctive aldehyde proton signal (typically 9-10 ppm)

-

13C NMR: Carbonyl carbon signals for both the carboxylic acid and aldehyde groups

-

19F NMR: Signal pattern characteristic of the trifluoromethyl group

-

-

IR Spectroscopy:

-

Strong carbonyl stretching bands for both carboxylic acid and aldehyde groups

-

O-H stretching of the carboxylic acid

-

C-F stretching frequencies characteristic of the trifluoromethyl group

-

-

Mass Spectrometry:

-

Molecular ion peak at m/z 218

-

Fragmentation pattern showing loss of typical groups (CO2H, CHO)

-

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be suitable for purity determination, with typical commercial material available at approximately 95% purity .

Comparison with Related Compounds

Understanding 2-Formyl-6-(trifluoromethyl)benzoic acid in context requires comparison with structurally related compounds.

Structural Analogs

The table below compares key properties of 2-Formyl-6-(trifluoromethyl)benzoic acid with related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| 2-Formyl-6-(trifluoromethyl)benzoic acid | C9H5F3O3 | 218.13 | 1289156-92-8 | Reference compound |

| 3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid | C9H4F4O3 | 236.12 | - | Additional fluorine at position 3 |

| 2-Fluoro-6-(trifluoromethyl)benzoic acid | C8H4F4O2 | 208.11 | 32890-94-1 | Fluorine instead of formyl at position 2 |

| 2,4,6-Tris(trifluoromethyl)benzoic acid | C10H3F9O2 | 326.11 | 25753-26-8 | Three trifluoromethyl groups, no formyl group |

| 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | 190.12 | 433-97-6 | No formyl group at position 2 |

This comparison highlights how subtle structural modifications can lead to compounds with potentially different chemical and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume